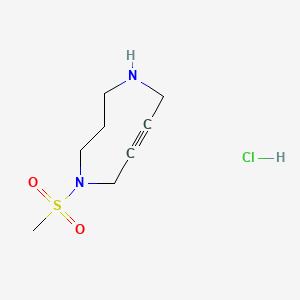

DACN(Ms) hydrochloride

Descripción

The exact mass of the compound DACN(Ms)*HCl is 238.0542766 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-methylsulfonyl-1,5-diazacyclonon-7-yne;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S.ClH/c1-13(11,12)10-7-3-2-5-9-6-4-8-10;/h9H,4-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDNMJAXTZEOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCNCC#CC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Role of DACN(Ms) Hydrochloride: A Technical Primer on its Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Contrary to the inquiry for a traditional pharmacological mechanism of action, publicly available scientific literature and chemical supplier data indicate that DACN(Ms) hydrochloride (N-(2-(dimethylamino)cyclohexyl)-4-methoxybenzenesulfonamide hydrochloride) is not a therapeutic agent with a direct biological target. Instead, its primary utility lies in the field of bioconjugation, where it functions as a critical tool in the assembly of complex biomolecules, most notably as a linker for Antibody-Drug Conjugates (ADCs). This technical guide elucidates the core function of this compound as a chemical entity that facilitates the precise and stable connection of different molecular components.

The Fundamental Role in "Click Chemistry"

This compound is characterized as a click chemistry reagent that contains a cyclononyne (B1203973) alkyne group.[1] "Click chemistry" refers to a class of biocompatible reactions that are rapid, selective, high-yield, and tolerant of a wide range of functional groups and aqueous environments. These characteristics make them ideal for modifying complex biological molecules like antibodies without disrupting their structure or function. The cyclononyne moiety in this compound is a strained alkyne that can readily undergo copper-free click chemistry reactions, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.

Application as an ADC Linker

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker is a crucial component of an ADC, connecting the antibody to the cytotoxic payload. The properties of the linker significantly influence the stability, efficacy, and safety of the ADC. This compound serves as an intermediate in the synthesis of these linkers.[]

The workflow for utilizing a linker intermediate like this compound in ADC development would conceptually involve:

-

Functionalization: The this compound molecule would be chemically modified to incorporate a reactive group for attachment to the cytotoxic payload.

-

Payload Conjugation: The modified linker is then reacted with the cytotoxic drug.

-

Antibody Conjugation: The linker-payload construct, now containing the cyclononyne group from the original DACN(Ms) structure, is then "clicked" onto an azide-modified monoclonal antibody.

The resulting ADC can then circulate in the bloodstream until the antibody recognizes and binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC is internalized, and the linker is designed to release the cytotoxic payload, leading to targeted cell death.

Visualizing the Concepts

To better illustrate the processes described above, the following diagrams outline the logic of click chemistry and the structure of an antibody-drug conjugate.

Quantitative Data and Experimental Protocols

As this compound is a chemical intermediate, there is no quantitative data related to its biological efficacy, such as IC50 or LD50 values, in the public domain. The relevant quantitative data would pertain to its chemical properties, such as purity, stability, and reactivity in click chemistry reactions. This information is typically found on the Certificate of Analysis provided by chemical suppliers.

Similarly, detailed experimental protocols would describe the chemical synthesis and conjugation reactions in which this compound is used, rather than in vitro or in vivo biological assays. A representative experimental protocol would involve steps for dissolving the compound in a suitable solvent, adding it to a reaction mixture containing an azide-functionalized molecule, and monitoring the progress of the conjugation reaction using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Conclusion

References

The Role of DACN(Ms) Hydrochloride in Advanced Bioconjugation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Function and Mechanism of Action

DACN(Ms) hydrochloride is a heterobifunctional linker containing two key reactive moieties: a cyclononyne (B1203973) group for bioorthogonal click chemistry and a mesylate-activated disulfide bond. This structure allows for the covalent attachment of a cytotoxic payload to a monoclonal antibody (mAb).

The fundamental principle behind its use lies in the differential stability of the disulfide bond. In the oxidative environment of the bloodstream, the disulfide linkage remains stable, ensuring the ADC circulates intact and minimizes off-target toxicity. Upon internalization into a target cancer cell, the ADC is exposed to the reducing intracellular environment, where high concentrations of glutathione (B108866) (GSH) lead to the cleavage of the disulfide bond. This cleavage releases the cytotoxic drug in its active form, leading to targeted cell death.

Signaling Pathway of a Typical Disulfide-Linked ADC

The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable disulfide linker like this compound.

Caption: General mechanism of action for an ADC with a cleavable disulfide linker.

Application in Antibody-Drug Conjugate Synthesis

The synthesis of an ADC using this compound involves a multi-step process that leverages click chemistry for a highly specific and efficient conjugation reaction.

Experimental Workflow for ADC Synthesis

The diagram below outlines a typical workflow for the synthesis and characterization of an ADC using a cyclononyne-bearing linker.

Caption: A generalized workflow for the synthesis and evaluation of an ADC.

Data Presentation: Key Parameters in ADC Characterization

The successful synthesis and characterization of an ADC are assessed through several key quantitative parameters. The following tables provide a template for organizing such data, which is crucial for comparing different ADC constructs.

Table 1: ADC Synthesis and Characterization

| Parameter | Description | Typical Method(s) | Desired Outcome |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody.[1][2][3][4][5] | Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis Spectroscopy, Mass Spectrometry (LC-MS) | Homogeneous distribution with a specific target DAR (e.g., 2, 4, or 8) |

| Conjugation Efficiency | The percentage of antibody that is successfully conjugated with the drug-linker complex. | SDS-PAGE, HIC-HPLC | High efficiency (>90%) |

| Aggregate Content | The percentage of high molecular weight species (aggregates) in the final ADC product. | Size Exclusion Chromatography (SEC)-HPLC | Low aggregate content (<5%) |

| Residual Free Drug | The amount of unconjugated drug-linker remaining in the final product. | Reversed-Phase (RP)-HPLC, LC-MS/MS | Below a defined limit of quantification |

Table 2: In Vitro and In Vivo Performance Metrics

| Parameter | Description | Typical Assay(s) | Key Metric(s) |

| Plasma Stability | The stability of the ADC in plasma, measuring the extent of premature drug release.[6][7] | Incubation in plasma followed by LC-MS analysis of the ADC and released drug. | Half-life (t½) of the intact ADC in plasma. |

| In Vitro Cytotoxicity | The potency of the ADC in killing target cancer cells. | Cell viability assays (e.g., MTT, CellTiter-Glo) on antigen-positive and antigen-negative cell lines. | IC50 (half-maximal inhibitory concentration). |

| Intracellular Cleavage | The efficiency of drug release inside the target cells. | Cellular uptake and drug release assays using LC-MS/MS to quantify the intracellular drug concentration. | Rate and extent of drug release. |

| In Vivo Efficacy | The ability of the ADC to inhibit tumor growth in an animal model.[8][9] | Xenograft or syngeneic tumor models in mice. | Tumor growth inhibition (TGI), tumor regression. |

| Maximum Tolerated Dose (MTD) | The highest dose of the ADC that does not cause unacceptable toxicity in vivo.[8] | Dose-escalation studies in animals. | MTD value (e.g., mg/kg). |

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in ADC research. The following are generalized protocols that can be adapted for specific antibodies and payloads.

Protocol 1: Antibody Modification (Azide Installation)

-

Materials : Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4), Azide-PEG4-NHS ester, Anhydrous DMSO.

-

Procedure :

-

Prepare a stock solution of Azide-PEG4-NHS ester in anhydrous DMSO.

-

Adjust the pH of the mAb solution to 8.0-8.5 with a suitable buffer (e.g., 0.1 M sodium bicarbonate).

-

Add the Azide-PEG4-NHS ester solution to the mAb solution at a specific molar excess (e.g., 10-fold).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Remove the excess azide reagent and buffer exchange the modified mAb into a suitable buffer (e.g., PBS) using a desalting column or tangential flow filtration.

-

Determine the protein concentration and the degree of azide labeling.

-

Protocol 2: Drug-Linker Conjugation

-

Materials : Cytotoxic drug with a reactive handle (e.g., amine), this compound, Anhydrous DMF or DMSO, Diisopropylethylamine (DIPEA).

-

Procedure :

-

Dissolve the cytotoxic drug and this compound in anhydrous DMF or DMSO.

-

Add DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete, monitoring by TLC or LC-MS.

-

Purify the drug-linker conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).

-

Characterize the purified product by mass spectrometry and NMR.

-

Protocol 3: Click Chemistry Conjugation of Drug-Linker to Antibody

-

Materials : Azide-modified mAb, Drug-linker construct with cyclononyne, Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent if applicable.

-

Procedure :

-

In a suitable reaction vessel, combine the azide-modified mAb with the drug-linker construct at a desired molar ratio.

-

If using a copper-catalyzed reaction, prepare the catalyst solution by mixing CuSO4 and sodium ascorbate.

-

Add the catalyst to the antibody/drug-linker mixture.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

Quench the reaction if necessary.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and catalyst.

-

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

-

Instrumentation : HPLC system with a HIC column and a UV detector.

-

Mobile Phases :

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

-

Procedure :

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the purified ADC sample.

-

Elute the different drug-loaded species using a linear gradient from high to low salt concentration (decreasing hydrophobicity).

-

Monitor the elution profile at 280 nm.

-

Calculate the area of each peak corresponding to different DAR values (e.g., DAR0, DAR2, DAR4, etc.).

-

The average DAR is calculated as the weighted average of the peak areas.

-

Conclusion

This compound represents a valuable tool for researchers in the field of targeted drug delivery. Its design as a cleavable linker with a bioorthogonal handle facilitates the construction of sophisticated ADCs. While specific performance data for this particular linker is not widely published, the principles and protocols outlined in this guide, based on the extensive research on similar disulfide and cyclononyne linkers, provide a solid foundation for its application in the development of next-generation cancer therapeutics. Meticulous experimental design and thorough characterization, as detailed herein, are paramount to realizing the full potential of ADCs constructed with this and similar technologies.

References

- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. agilent.com [agilent.com]

- 5. hpst.cz [hpst.cz]

- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of DACN(Ms) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of DACN(Ms) hydrochloride, a key reagent in the field of click chemistry. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols and structured data presentation.

Introduction

This compound, with the CAS Number 2331322-16-6, is a hydrophilic click chemistry reagent that features a cyclononyne (B1203973) alkyne moiety.[1][2] Its high thermal stability, chemical robustness, and aqueous solubility make it a valuable tool for bioorthogonal ligation, enabling the selective modification of biomolecules in complex biological environments.[1] This guide details its synthesis from a protected precursor and outlines its key chemical and physical characteristics.

Synthesis of this compound

The synthesis of this compound is accomplished through a two-step process starting from the precursor NMs,N'Ns-DACN. The procedure involves the deprotection of a nosyl (Ns) group, followed by the formation of the hydrochloride salt.

Experimental Protocol

The following protocol is adapted from the supplementary information of the publication "Synthesis of NMs-DACN: Small and Hydrophilic Click Reaction Device" by Kawasaki et al.[3]

Step 1: Deprotection of NMs,N'Ns-DACN (1bb)

-

In a suitable reaction vessel, dissolve NMs,N'Ns-DACN (1.0 equivalent) in acetonitrile.

-

To this solution, add p-toluenethiol (1.3 equivalents) and cesium carbonate (1.3 equivalents).

-

Stir the reaction mixture at ambient temperature for 10 hours.

-

Upon completion, quench the reaction by adding 1 M aqueous HCl.

-

Wash the aqueous layer five times with diethyl ether to remove organic impurities.

-

Neutralize the aqueous phase with 1 M aqueous NaOH.

-

Extract the deprotected product three times with dichloromethane.

Step 2: Formation of this compound (1bc)

-

Combine the organic extracts from the previous step.

-

To the combined organic phase, add 35-37% aqueous HCl (approximately 3 mL for a 2.56 mmol scale reaction).

-

Stir the mixture, which will result in the precipitation of a colorless solid.

-

Collect the precipitate by filtration and wash it with ethyl acetate.

-

Dry the solid to yield this compound as colorless crystals.

The overall reported yield for this two-step, one-pot procedure is 86%.[3]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H15ClN2O2S | [4] |

| Appearance | Colorless crystals | [3] |

| Melting Point | 197.5-198.5 °C | [3] |

| Storage (Powder) | -20°C for 3 years | [5] |

| Storage (in Solvent) | -80°C for 1 year | [5] |

| Solubility | Water soluble | [1] |

| Stability | High thermal and chemical stability | [1] |

Spectroscopic Data

The structural identity and purity of this compound have been confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

| ¹H NMR (300 MHz, CD₃OD) | ¹³C NMR (100 MHz, CD₃OD) |

| δ 4.07 (t, J = 2.4 Hz, 2H) | δ 92.3 |

| δ 3.95 (t, J = 2.4 Hz, 2H) | δ 84.5 |

| δ 3.54 (t, J = 5.7 Hz, 2H) | δ 46.5 |

| δ 3.45 (t, J = 5.7 Hz, 2H) | δ 44.6 |

| δ 2.95 (s, 3H) | δ 41.2 |

| δ 2.16 (tt, J = 5.7, 5.7 Hz, 2H) | δ 38.9 |

| δ 36.2 | |

| δ 30.7 |

Infrared (IR) Spectroscopy[3]

The IR spectrum (reflection) shows characteristic peaks at: 2730, 1551, 1448, 1330, 1149, 1028, 908, 756, 684, 551 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)[3]

-

Technique: Fast Atom Bombardment (FAB)

-

Matrix: 3-nitrobenzyl alcohol

-

Calculated Mass for C₈H₁₅N₂O₂S [M–HCl+H]⁺: m/z 203.0854

-

Found Mass: m/z 203.0854

Biological Activity and Signaling Pathways

As a bioorthogonal click chemistry reagent, this compound is designed to be inert in biological systems. Its primary function is to participate in highly selective cycloaddition reactions with azide-modified biomolecules. Therefore, it is not expected to have intrinsic biological activity or to directly modulate cellular signaling pathways. Its utility lies in its ability to label and track biomolecules without perturbing their native functions.

Conclusion

This compound is a well-characterized and accessible click chemistry reagent with favorable properties for bioorthogonal applications. The synthetic route is efficient, and the resulting compound exhibits high stability and water solubility. The detailed chemical and spectroscopic data provided in this guide serve as a valuable resource for researchers employing this versatile tool in their scientific endeavors.

References

Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of DACN(Ms) Hydrochloride in Buffers

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a new chemical entity is paramount to its successful progression from discovery to a viable therapeutic. This in-depth technical guide focuses on DACN(Ms) hydrochloride, a novel compound with significant therapeutic potential. The following sections will provide a comprehensive overview of its anticipated solubility and stability characteristics in various buffer systems, crucial for early-stage formulation and analytical method development.

While specific experimental data for this compound is not publicly available, this guide will draw upon established principles of medicinal chemistry and data from structurally analogous compounds to provide a robust theoretical framework. This includes insights into the behavior of amine hydrochlorides and molecules containing sulfonamide moieties.

Predicted Solubility Profile of this compound

This compound is the salt of a free base, which is expected to enhance its aqueous solubility. The solubility of such compounds is highly dependent on the pH of the medium. As a hydrochloride salt of an amine, it is anticipated to be more soluble in acidic to neutral pH conditions, where the amine group is protonated. In alkaline conditions, the free base may precipitate, leading to a significant decrease in solubility.

Below is a table summarizing the predicted solubility of this compound in common buffer systems at ambient temperature. These values are hypothetical but represent a realistic profile for a moderately sized organic amine hydrochloride salt.

| Buffer System (pH) | Predicted Equilibrium Solubility (mg/mL) |

| 0.1 M HCl (pH ~1) | > 50 |

| Acetate Buffer (pH 4.5) | 20 - 50 |

| Phosphate Buffer (pH 7.4) | 5 - 15 |

| Bicarbonate Buffer (pH 9.0) | < 1 |

Anticipated Stability Landscape of this compound

The chemical stability of this compound in aqueous solutions will be influenced by its functional groups, primarily the sulfonamide linkage. Sulfonamides can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, and this degradation is often temperature-dependent.

The following table presents a hypothetical stability profile of this compound in various buffers at two different temperatures, illustrating the potential impact of pH and temperature on its degradation over a 24-hour period.

| Buffer System (pH) | Temperature (°C) | Predicted % Recovery after 24h | Major Degradation Pathway |

| 0.1 M HCl (pH ~1) | 40 | 85 - 95% | Hydrolysis of Sulfonamide |

| Acetate Buffer (pH 4.5) | 40 | > 98% | Minimal Degradation |

| Phosphate Buffer (pH 7.4) | 40 | > 95% | Minimal Degradation |

| Bicarbonate Buffer (pH 9.0) | 40 | 90 - 98% | Base-catalyzed Hydrolysis |

| 0.1 M HCl (pH ~1) | 60 | 60 - 80% | Accelerated Hydrolysis |

| Bicarbonate Buffer (pH 9.0) | 60 | 70 - 90% | Accelerated Hydrolysis |

Experimental Protocols for Solubility and Stability Assessment

To empirically determine the solubility and stability of this compound, standardized experimental protocols are essential. The following sections detail common methodologies employed in the pharmaceutical industry.

Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) using standard pharmacopeial recipes.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate, sealed glass vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in mg/mL or µg/mL.

Chemical Stability Assessment in Aqueous Buffers

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile (B52724) or methanol).

-

Sample Preparation: Dilute the stock solution with the desired buffers (e.g., pH 1.2, 4.5, 7.4, and 9.0) to a known final concentration (e.g., 1 mg/mL).

-

Incubation: Store the prepared solutions in sealed vials at various temperatures (e.g., 4 °C, 25 °C, and 40 °C) and protect them from light.

-

Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 12, and 24 hours, and then weekly or monthly for long-term studies), withdraw an aliquot from each vial.

-

HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero). The formation of any degradation products should also be monitored and quantified.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a typical workflow for the initial physicochemical characterization of a new chemical entity like this compound.

An In-depth Technical Guide to DACN(Ms) Hydrochloride for Bioorthogonal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and tracking of biomolecules in their native environments. This has profound implications for basic research and drug development, enabling precise investigations into cellular processes and the development of targeted therapeutics. At the forefront of this field are novel reagents that facilitate highly efficient and biocompatible "click" reactions. This technical guide provides a comprehensive overview of DACN(Ms) hydrochloride, a promising cyclononyne-based reagent for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This document details its properties, synthesis, experimental protocols, and applications in bioorthogonal chemistry, offering a valuable resource for researchers seeking to leverage this technology.

Introduction to this compound and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The concept, pioneered by Carolyn R. Bertozzi, has revolutionized the study of biomolecules by allowing for their visualization and manipulation in real-time within complex biological milieu. A key class of bioorthogonal reactions is the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction involves the rapid and highly specific ligation of a strained alkyne with an azide-modified biomolecule.

This compound is a click chemistry reagent featuring a 4,8-diazacyclononyne (DACN) core. The inherent ring strain of the cyclononyne (B1203973) moiety makes it highly reactive towards azides in a controlled manner, without the need for a cytotoxic copper catalyst. This makes DACN-based reagents particularly well-suited for applications in living cells and organisms. Key advantages of this compound and its derivatives include:

-

High Reactivity: The strained alkyne facilitates rapid cycloaddition reactions.

-

Biocompatibility: The copper-free nature of the reaction minimizes cellular toxicity.

-

Stability: DACN derivatives exhibit good thermal and chemical stability.

-

Hydrophilicity: Modified versions of the DACN core have been developed to enhance water solubility, a crucial property for biological applications.

Physicochemical Properties and Synthesis

This compound possesses a unique molecular architecture that underpins its utility in bioorthogonal chemistry. The "(Ms)" designation in its name refers to a mesyl (methanesulfonyl) protecting group, which is often employed during the synthesis of the diazacyclononyne ring. The hydrochloride salt form enhances its solubility in aqueous media.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C8H15ClN2O2S | PubChem |

| IUPAC Name | (4-methanesulfonyl-4,8-diazacyclonon-1-yn-1-yl)methanaminium chloride | (Inferred) |

| CAS Number | 2331322-16-6 | BLD Pharm |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in water and polar organic solvents | MedchemExpress |

| Stability | High thermal and chemical stability | MedchemExpress |

Synthesis of the DACN Core

Experimental Protocols

The primary application of this compound is in copper-free click reactions with azide-modified molecules. The following section provides a general protocol for a typical strain-promoted alkyne-azide cycloaddition (SPAAC) reaction using a DACN-based reagent.

General Protocol for SPAAC with a DACN Reagent

This protocol outlines the labeling of an azide-modified protein with a DACN-functionalized fluorescent probe.

Materials:

-

Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

DACN-functionalized fluorescent probe (e.g., DACN-NHS ester or DACN-maleimide conjugated to a fluorophore)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching reagent (optional, e.g., excess free amino acid for NHS ester reactions)

-

Analytical tools (e.g., SDS-PAGE, fluorescence imaging, mass spectrometry)

Procedure:

-

Preparation of Reactants:

-

Prepare a stock solution of the DACN-functionalized probe in a compatible solvent (e.g., DMSO). The final concentration of the organic solvent in the reaction mixture should be minimized (typically <1-5%) to avoid protein denaturation.

-

Ensure the azide-modified protein is purified and in a buffer free of interfering substances (e.g., primary amines if using an NHS-ester derivative).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

-

Add the DACN-functionalized probe to the protein solution. The molar ratio of the probe to the protein may need to be optimized, but a 5-10 fold molar excess of the probe is a common starting point.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the concentrations of the reactants and the specific kinetics of the DACN derivative. Typical reaction times can range from 30 minutes to a few hours.

-

-

Quenching (Optional):

-

If using a reactive derivative like an NHS-ester, the reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted probe.

-

-

Analysis:

-

The successful labeling of the protein can be confirmed by various analytical methods:

-

SDS-PAGE: An increase in the molecular weight of the protein and/or in-gel fluorescence scanning.

-

Mass Spectrometry: To confirm the covalent modification of the protein.

-

Fluorescence Spectroscopy: To quantify the degree of labeling.

-

-

Applications in Bioorthogonal Chemistry

The unique properties of this compound and its derivatives make them valuable tools for a range of bioorthogonal chemistry applications in research and drug development.

Cellular Labeling and Imaging

DACN reagents can be used to label and visualize a wide array of biomolecules within living cells, including proteins, glycans, and lipids. This is typically achieved by first metabolically incorporating an azide-containing building block into the biomolecule of interest. Subsequent treatment of the cells with a DACN-conjugated fluorescent probe allows for specific visualization of the target molecule via fluorescence microscopy.

Synthesis of Biomolecular Conjugates

The high efficiency and specificity of the SPAAC reaction with DACN derivatives enable the straightforward synthesis of complex biomolecular conjugates. For instance, DACN-NHS-ester and DACN-maleimide have been developed for the site-specific conjugation of different biomolecules, such as peptides and proteins, to create novel hybrid structures with tailored functions. This has applications in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Development of "Smart" Probes

Recent research has focused on the development of "switchable" fluorescent probes based on the DACN scaffold. These probes are designed to be non-fluorescent until they undergo the click reaction with an azide, at which point they exhibit a strong fluorescent signal. This "turn-on" mechanism significantly reduces background fluorescence and enhances the sensitivity of detection, making them ideal for in vivo imaging applications.

Quantitative Data

The efficiency of a bioorthogonal reaction is critically dependent on its reaction kinetics. The table below summarizes typical second-order rate constants for various copper-free click chemistry reactions, providing a comparative context for the expected reactivity of DACN derivatives. While specific kinetic data for this compound is not yet widely published, related diazacyclononyne systems exhibit favorable kinetics for bioorthogonal applications.

| Reaction Components | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |

| Cyclooctyne (OCT) + Benzyl Azide | ~10⁻³ | BroadPharm |

| Difluorinated Cyclooctyne (DIFO) + Azide | ~0.1 - 1 | BroadPharm |

| Dibenzocyclooctyne (DBCO) + Benzyl Azide | ~0.1 - 1 | BroadPharm |

| Bicyclononyne (BCN) + Benzyl Azide | ~1 | BroadPharm |

| DACN Derivatives + Azides | (Expected to be in the range of other strained cyclononynes) | (Inferred) |

Visualizing Bioorthogonal Workflows

Graphviz diagrams can be used to clearly illustrate the experimental workflows and logical relationships in bioorthogonal chemistry applications.

General Workflow for Bioorthogonal Labeling

Synthesis of a Biomolecular Conjugate

Conclusion and Future Outlook

This compound and its derivatives represent a significant advancement in the field of bioorthogonal chemistry. Their favorable properties, including high reactivity, stability, and biocompatibility, make them powerful tools for a wide range of applications, from fundamental cell biology to the development of next-generation therapeutics. As research in this area continues, we can expect the development of new DACN-based reagents with even faster kinetics, improved water solubility, and novel functionalities. These advancements will further expand the capabilities of bioorthogonal chemistry, enabling researchers to tackle increasingly complex biological questions and design more effective and targeted drugs. The continued exploration and application of reagents like this compound will undoubtedly play a crucial role in shaping the future of chemical biology and medicine.

The Inner Workings of a Click Chemistry Workhorse: A Technical Guide to Cyclononyne Reactivity

For Immediate Release

[City, State] – A comprehensive technical guide offering an in-depth analysis of the reactivity of cyclononyne (B1203973) alkynes in strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides a centralized resource of quantitative kinetic data, detailed experimental protocols, and visual workflows to facilitate the application of this powerful bioorthogonal tool.

Cyclononyne-based reagents have emerged as crucial players in the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. Their reactivity, driven by significant ring strain, allows for rapid and selective reactions with azides without the need for cytotoxic copper catalysts. This guide delves into the core principles governing their reactivity and provides practical information for their use in the laboratory.

Quantitative Analysis of Cyclononyne Reactivity

The reactivity of various cyclononyne derivatives in SPAAC reactions is a critical factor in the design of bioconjugation experiments. The second-order rate constants (k₂) provide a quantitative measure of this reactivity. The following table summarizes key kinetic data for several prominent cyclononyne-based reagents.

| Cycloalkyne Derivative | Reaction Partner | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reference |

| Bicyclo[6.1.0]non-4-yne (BCN) | Benzyl azide (B81097) | 0.1 - 1.0 | [1] |

| Bicyclo[6.1.0]non-4-yne (BCN) | 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 0.76 | [2] |

| [9+1]CPP | Benzyl azide | 2.2 x 10⁻³ | [3] |

| [11+1]CPP | Benzyl azide | 4.5 x 10⁻⁴ | [3] |

| m[9+1]CPP | Benzyl azide | 9.6 x 10⁻³ | [3] |

Note: CPP refers to cycloparaphenylenealkynes. The reactivity of these macrocycles is size-dependent, with smaller rings exhibiting higher strain and thus greater reactivity.

Factors Influencing Reactivity

The reactivity of cyclononyne alkynes is primarily governed by their ring strain. The deviation of the alkyne's bond angles from the ideal 180° leads to a higher ground-state energy, which is released upon the [3+2] cycloaddition with an azide, thereby lowering the activation energy of the reaction.[4][5] Computational studies have shown that while cyclononynes are generally more stable than the highly reactive cyclooctynes, they offer a favorable balance of reactivity and stability, minimizing side reactions and decomposition.[6][7][8]

Electronic factors also play a significant role. The introduction of electron-withdrawing groups can enhance the electrophilicity of the alkyne, further accelerating the cycloaddition.[9] Conversely, the design of the cyclononyne scaffold, including the incorporation of heteroatoms, can be used to fine-tune both stability and reactivity.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SPAAC reactions. Below are representative protocols for conducting and analyzing these reactions.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the general steps for reacting a cyclononyne-containing molecule with an azide-functionalized partner.

Methodology:

-

Reagent Preparation: Dissolve the cyclononyne-functionalized molecule and the azide-containing molecule in a suitable solvent (e.g., DMSO, methanol, or aqueous buffers).

-

Reaction Initiation: Mix the two solutions at the desired stoichiometric ratio.

-

Incubation: Allow the reaction to proceed at a specific temperature (often room temperature) for a predetermined amount of time.

-

Monitoring and Analysis: Track the progress of the reaction using techniques such as ¹H NMR spectroscopy, mass spectrometry, or chromatography.

-

Purification: Once the reaction is complete, purify the resulting triazole product using standard methods like column chromatography or HPLC.

Protocol for Kinetic Analysis of SPAAC using Quantitative ¹H NMR

This protocol details the steps for determining the second-order rate constant of a SPAAC reaction.[3]

Methodology:

-

Sample Preparation: In an NMR tube, combine the cyclononyne reagent, the azide partner (typically in excess), and an internal standard of known concentration (e.g., dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d₆).[3]

-

NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

-

Data Processing: For each spectrum, integrate the signals corresponding to a disappearing reactant peak and a forming product peak, as well as the signal of the internal standard.

-

Concentration Calculation: Determine the concentration of the reactants and products at each time point by comparing their integral values to that of the internal standard.

-

Kinetic Analysis: Plot the appropriate concentration data versus time and fit the data to a second-order rate equation to determine the rate constant.

Logical Relationships in Cyclononyne Reactivity

The interplay between structural features and reaction kinetics is a key aspect of understanding cyclononyne reactivity.

This guide provides a foundational understanding of the reactivity of cyclononyne alkynes in click chemistry. For more detailed information, researchers are encouraged to consult the cited literature. The continued development of novel cyclononyne reagents with tailored reactivity profiles promises to further expand the utility of this remarkable bioorthogonal reaction in diverse scientific disciplines.

References

- 1. BCN-exo-PEG2-NH2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

DACN(Ms) hydrochloride molecular weight and formula

An In-depth Technical Guide to DACN(Ms) Hydrochloride

For researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on this compound, a notable reagent in the field of bioorthogonal chemistry. This guide outlines its chemical properties, its primary application as a click chemistry reagent, and provides a generalized experimental workflow for its use.

Core Properties of this compound

This compound is a chemical compound utilized in advanced bioconjugation techniques. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H15ClN2O2S | [1][2] |

| Molecular Weight | 238.73 g/mol | [1] |

| CAS Number | 2331322-16-6 | [1] |

Application in Click Chemistry

This compound is primarily recognized as a click chemistry reagent, specifically containing a cyclononyne (B1203973) alkyne moiety.[3] Click chemistry refers to a class of reactions that are rapid, selective, high-yield, and can be performed in benign solvents, often including water.[3] These characteristics make them exceptionally suitable for biological applications, a field known as bioorthogonal chemistry, where reactions must occur in the complex environment of a living system without interfering with native biochemical processes.[3]

This compound exhibits high thermal stability, chemical stability, and water solubility, which are advantageous properties for its use in aqueous biological systems.[3][4] Its high reactivity in cycloaddition reactions makes it a valuable tool for researchers in various applications, including drug delivery, imaging, and proteomics.[3]

Generalized Experimental Workflow: Azide-Alkyne Cycloaddition

The most common application of cyclononyne-containing reagents like this compound is in copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). The following diagram illustrates a generalized workflow for labeling a biomolecule of interest with a reporter tag using this compound.

References

Technical Guide on DACN(Ms) hydrochloride: Data Unavailability

1.0 Executive Summary

A comprehensive search for public data regarding the safety, handling, and biological activity of DACN(Ms) hydrochloride has been conducted to fulfill the request for an in-depth technical guide. The investigation successfully identified the compound through a unique Chemical Abstracts Service (CAS) number, but found no associated peer-reviewed studies, material safety data sheets (MSDS), or detailed experimental protocols in the public domain.

The compound "this compound" is listed by chemical suppliers with the following identifiers:

Despite a thorough search, no further quantitative data, safety information, or experimental details could be retrieved. This prevents the creation of the requested in-depth guide, including data tables, experimental protocols, and visualizations of biological pathways.

2.0 Search Methodology and Findings

The search strategy included queries for "this compound safety and handling," "this compound material safety data sheet," and other related terms. The search confirmed the existence of the chemical, but revealed a critical lack of publicly available scientific literature or regulatory documentation.

It is important to note that the acronym "DACN" is also used in the context of 4,8-Diazacyclononynes, which are reagents for click chemistry.[2][3][4][5] However, these are structurally distinct compounds from the one identified by CAS number 2331322-16-6 and their properties are not transferable.

3.0 General Safety and Handling Workflow for Uncharacterized Compounds

In the absence of specific data for this compound, professionals must adhere to a stringent workflow for handling uncharacterized chemical compounds. This involves treating the substance as potentially hazardous until proven otherwise. The following diagram outlines a logical workflow for risk mitigation.

Caption: Risk mitigation workflow for novel or uncharacterized chemicals.

Due to the absence of publicly available safety, handling, and experimental data for this compound (CAS 2331322-16-6), it is not possible to provide the requested in-depth technical guide.

Recommendation: Researchers, scientists, and drug development professionals intending to work with this compound should:

-

Contact the supplier directly to request a Material Safety Data Sheet (MSDS) or any available handling information.

-

If no data is available, conduct a thorough risk assessment and handle the compound with the highest level of precaution, assuming it is hazardous. This includes using primary engineering controls (e.g., fume hood), appropriate personal protective equipment, and having emergency procedures in place.

-

Perform small-scale, controlled experiments to characterize its properties before scaling up any procedures.

References

A Technical Guide to DACN(Ms) Hydrochloride: Commercial Availability, Purity, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DACN(Ms) hydrochloride, a key bifunctional linker used in the development of antibody-drug conjugates (ADCs) and other bioconjugates. The document details its commercial availability from various suppliers, discusses the typical purity standards, and presents detailed experimental protocols for its synthesis and application in copper-free click chemistry. Furthermore, this guide illustrates the logical workflow of ADC development using this compound through schematic diagrams, offering a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Commercial Suppliers and Purity of this compound

This compound is commercially available from several chemical suppliers specializing in reagents for biomedical research. While specific purity data in the form of a Certificate of Analysis is typically provided upon request or with a purchase, the suppliers listed below consistently offer high-purity compounds suitable for sensitive applications such as ADC development. The quality of these reagents is generally assured through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][]

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Quality Assurance |

| MedChemExpress | This compound | 2331322-16-6 | C₈H₁₅ClN₂O₂S | 238.73 | High purity, with analytical data (HNMR, LC-MS, HPLC) available.[2] |

| BLD Pharm | This compound | 2331322-16-6 | C₈H₁₅ClN₂O₂S | 238.73 | Certificate of Analysis available upon inquiry, ensuring product quality through various analytical methods.[1][4] |

| BOC Sciences | This compound | 2331322-16-6 | C₈H₁₅ClN₂O₂S | 238.73 | Quality control system in place with access to a suite of analytical instruments including HPLC, GC, Mass Spec, and NMR.[][] |

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related diazacyclononyne derivatives and general procedures for bioconjugation using click chemistry.

Synthesis of N-Mesyl-1,5-diazacyclonon-7-yne Hydrochloride (this compound)

This protocol is adapted from the synthesis of a structurally similar compound, NMs,N'H-DACN·HCl.[6] It involves the deprotection of a nosyl-protected precursor followed by acidification.

Materials:

-

N-Mesyl-N'-nosyl-1,5-diazacyclonon-7-yne (NMs,N'Ns-DACN)

-

p-Toluenethiol

-

Cesium Carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether (Et₂O)

-

1 M Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

35-37% Aqueous HCl

Procedure:

-

To a solution of NMs,N'Ns-DACN (1 equivalent) in acetonitrile, add p-toluenethiol (1.3 equivalents) and cesium carbonate (1.3 equivalents) at ambient temperature.

-

Stir the mixture at room temperature for 10 hours.

-

Quench the reaction with 1 M aqueous HCl and wash the aqueous phase five times with diethyl ether to remove organic impurities.

-

Neutralize the aqueous phase with 1 M aqueous NaOH and extract the product three times with dichloromethane.

-

To the combined organic phases, add 3 mL of 35-37% aqueous HCl.

-

Stir the mixture for 10 minutes at room temperature.

-

Remove the solvent under reduced pressure.

-

Azeotrope the residual water with acetonitrile.

-

Wash the resulting colorless precipitate with ethyl acetate (B1210297) to afford the final product, this compound, as colorless crystals.[6]

Characterization Data for the related NMs,N'H-DACN·HCl: [6]

-

¹H NMR (300 MHz, CD₃OD): δ 4.07 (t, J = 2.4 Hz, 2H), 3.95 (t, J = 2.4 Hz, 2H), 3.54 (t, J = 5.7 Hz, 2H), 3.45 (t, J = 5.7 Hz, 2H), 2.95 (s, 3H), 2.16 (tt, J = 5.7, 5.7 Hz, 2H).

-

¹³C NMR (100 MHz, CD₃OD): δ 92.3, 84.5, 46.5, 44.6, 41.2, 38.9, 36.2, 30.7.

-

IR (reflection): 2730, 1551, 1448, 1330, 1149, 1028, 908, 756, 684, 551 cm⁻¹.

General Protocol for Copper-Free Click Chemistry using this compound

This protocol describes a general procedure for the strain-promoted alkyne-azide cycloaddition (SPAAC) between an azide-modified biomolecule and this compound.

Materials:

-

Azide-modified biomolecule (e.g., antibody, protein, or oligonucleotide)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO) (optional, for dissolving reagents)

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or aqueous buffer).

-

Dissolve the azide-modified biomolecule in PBS at a desired concentration.

-

Add the this compound stock solution to the biomolecule solution. A typical molar excess of the cyclooctyne (B158145) reagent is 5-20 fold, but this should be optimized for the specific application.

-

Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the azide (B81097) and the desired conversion.

-

Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE for proteins or HPLC for smaller molecules.

-

Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess unreacted this compound and other reagents.

Visualization of Key Processes

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core reaction enabled by this compound is the copper-free click chemistry reaction with an azide-functionalized molecule. This process is highly efficient and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.

Figure 1: Copper-free click chemistry reaction.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation

This compound serves as a linker in the multi-step process of creating an ADC. The following diagram illustrates a typical workflow, starting from the antibody and the cytotoxic payload.

Figure 2: ADC preparation workflow.

Conclusion

This compound is a readily available and high-purity reagent that is integral to modern bioconjugation strategies, particularly in the construction of ADCs. Its utility in copper-free click chemistry provides a robust and efficient method for linking sensitive biomolecules to payloads or other functionalities. The protocols and workflows presented in this guide offer a solid foundation for researchers to incorporate this compound into their drug development and chemical biology research programs. For specific purity requirements and detailed analytical data, direct communication with the commercial suppliers is recommended.

References

An In-depth Technical Guide to the Applications of Daclizumab in Multiple Sclerosis

A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The initial query for "DACN(Ms) hydrochloride" did not yield specific results for a compound with this exact name in the context of therapeutic applications. The extensive body of scientific literature points towards a likely reference to Daclizumab , a well-researched monoclonal antibody for Multiple Sclerosis (MS). Daclizumab has been marketed in a high-yield process formulation, sometimes abbreviated as DAC HYP. This review will, therefore, focus on the applications of Daclizumab in the treatment of relapsing-remitting multiple sclerosis (RRMS).

Introduction to Daclizumab

Daclizumab is a humanized monoclonal antibody that specifically targets the alpha subunit (CD25) of the high-affinity interleukin-2 (B1167480) (IL-2) receptor.[1][2] Initially approved for the prevention of organ rejection in renal transplant patients, its immunomodulatory properties led to its investigation and subsequent approval for the treatment of relapsing forms of multiple sclerosis.[1] Daclizumab offers a targeted approach to modulating the immune system's activity in MS.

Mechanism of Action and Signaling Pathways

Daclizumab exerts its therapeutic effect by binding to CD25 on the surface of activated T lymphocytes, thereby blocking the formation of the high-affinity IL-2 receptor.[3][4] This action has several downstream consequences on the immune system:

-

Inhibition of T-cell Activation and Proliferation: By blocking the high-affinity IL-2 receptor, daclizumab prevents IL-2 from binding and promoting the activation and proliferation of autoreactive T-cells, which are central to the pathogenesis of MS.[5]

-

Expansion of CD56bright Natural Killer (NK) Cells: The blockade of CD25 on activated T-cells leads to increased bioavailability of IL-2. This surplus IL-2 can then bind to the intermediate-affinity IL-2 receptor (which does not require CD25) present on other immune cells, notably CD56bright NK cells.[1][4][6] These NK cells have immunoregulatory functions and are believed to play a role in controlling MS disease activity.

-

Modulation of Dendritic Cells: Daclizumab can also block the "trans-presentation" of the IL-2Rα chain from dendritic cells to T-cells, further inhibiting T-cell stimulation.[4]

The following diagram illustrates the proposed signaling pathway of Daclizumab:

Key Clinical Trials and Quantitative Data

The efficacy and safety of daclizumab in RRMS were primarily established in three pivotal clinical trials: CHOICE, SELECT, and DECIDE.

Data Presentation

The following tables summarize the key quantitative outcomes from these trials.

Table 1: CHOICE Trial - Key Efficacy Endpoints at 24 Weeks [7]

| Outcome | Placebo + IFN-β (n=77) | Low-Dose Daclizumab + IFN-β (n=78) | High-Dose Daclizumab + IFN-β (n=75) |

| Adjusted Mean Number of New/Enlarged Gd-enhancing Lesions | 4.75 | 3.58 | 1.32 (72% reduction vs. placebo; p=0.004) |

Table 2: SELECT Trial - Key Efficacy Endpoints at 52 Weeks [8][9]

| Outcome | Placebo (n=204) | Daclizumab HYP 150 mg (n=208) | Daclizumab HYP 300 mg (n=209) |

| Annualized Relapse Rate (ARR) | 0.46 | 0.21 (54% reduction; p<0.0001) | 0.23 (50% reduction; p=0.00015) |

| Proportion of Relapse-Free Patients | 64% | 81% (p<0.0001) | 80% (p=0.0003) |

| New/Enlarged T2 Hyperintense Lesions | 8.1 | 2.4 | 1.7 |

| New Gd-enhancing Lesions | 4.8 | 1.5 (69% reduction) | 1.0 (78% reduction) |

Table 3: DECIDE Trial - Key Efficacy Endpoints over 96-144 Weeks [1][9]

| Outcome | Interferon β-1a (n=922) | Daclizumab HYP 150 mg (n=919) |

| Annualized Relapse Rate (ARR) | 0.39 | 0.22 (45% reduction) |

| Proportion of Relapse-Free Patients at 96 weeks | 57% | 67% |

| Confirmed Disability Progression at 12 weeks | 16% | 16% |

| New/Newly Enlarging T2 Hyperintense Lesions at 96 weeks | 9.59 | 4.30 (54% reduction) |

| Number of Gd-enhancing Lesions at 96 weeks | 1.89 | 0.82 (55% reduction) |

Experimental Protocols

CHOICE Study Protocol

-

Study Design: A phase 2, randomized, double-blind, placebo-controlled, add-on trial.[7]

-

Participants: Patients with active relapsing multiple sclerosis who were already receiving interferon beta treatment.[7]

-

Intervention: Participants were randomized to one of three groups for 24 weeks:[7]

-

Interferon beta + placebo

-

Interferon beta + low-dose subcutaneous daclizumab (1 mg/kg every 4 weeks)

-

Interferon beta + high-dose subcutaneous daclizumab (2 mg/kg every 2 weeks)

-

-

Primary Endpoint: The total number of new or enlarged gadolinium (Gd)-enhancing lesions on brain MRI scans between weeks 8 and 24.[7]

SELECT Study Protocol

-

Study Design: A randomized, double-blind, placebo-controlled trial.[8]

-

Participants: Patients aged 18-55 years with relapsing-remitting multiple sclerosis.[8]

-

Intervention: Patients were randomly assigned (1:1:1) to receive subcutaneous injections of daclizumab HYP 150 mg, daclizumab HYP 300 mg, or placebo every 4 weeks for 52 weeks.[8]

-

Primary Endpoint: Annualized relapse rate.[8]

DECIDE Study Protocol

-

Study Design: A phase III, double-blind, multicenter, randomized controlled trial.[1][10]

-

Participants: 1,841 patients with relapsing-remitting multiple sclerosis.[9]

-

Intervention: Patients were assigned to either daclizumab HYP 150 mg subcutaneous injection every 4 weeks (with weekly intramuscular placebo) or intramuscular interferon β-1a 30 μg every week (with a subcutaneous placebo every 4 weeks) for 96 to 144 weeks.[1]

-

Primary Endpoint: Annualized relapse rate.[11]

The following diagram illustrates a generalized workflow for these clinical trials:

Safety and Tolerability

Across the clinical trials, common adverse events associated with daclizumab included infections, cutaneous reactions, and elevations in liver enzymes.[1][2] The risk of serious adverse events, including severe liver injury and immune-mediated conditions, led to the implementation of a risk evaluation and mitigation strategy (REMS) program.[2] Ultimately, due to these safety concerns, daclizumab was voluntarily withdrawn from the global market.

Conclusion

Daclizumab demonstrated significant efficacy in reducing disease activity in patients with relapsing-remitting multiple sclerosis. Its unique mechanism of action, targeting the IL-2 receptor pathway, provided valuable insights into the immunopathology of MS. While its clinical use was halted due to safety concerns, the data from its clinical development program remain a valuable resource for researchers and drug developers in the field of neuroimmunology and autoimmune diseases. The study of daclizumab has underscored the importance of the IL-2 signaling pathway in maintaining immune homeostasis and has paved the way for the development of other targeted immunomodulatory therapies.

References

- 1. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Daclizumab high-yield process in the treatment of relapsing–remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spotlight on daclizumab: its potential in the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Daclizumab in active relapsing multiple sclerosis (CHOICE study): a phase 2, randomised, double-blind, placebo-controlled, add-on trial with interferon beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Daclizumab high-yield process in relapsing-remitting multiple sclerosis (SELECT): a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medscape.com [medscape.com]

- 10. Safety and efficacy of daclizumab beta in patients with relapsing multiple sclerosis in a 5-year open-label study (EXTEND): final results following early termination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zinbryta (daclizumab) for the Treatment of Multiple Sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

Methodological & Application

Application Notes and Protocols for Cellular Labeling Using DACN(Ms) Hydrochloride

These application notes provide a detailed protocol for the fluorescent labeling of cellular components using DACN(Ms) hydrochloride, a cyclononyne-containing click chemistry reagent. This method is based on the principles of bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). The protocol is intended for researchers, scientists, and drug development professionals familiar with cell culture and fluorescence microscopy.

Introduction

This compound is a chemical reagent featuring a cyclononyne (B1203973) moiety, designed for highly efficient and specific copper-free click chemistry reactions. Its high thermal stability, chemical stability, and water solubility make it a robust tool for biological applications. In this protocol, this compound is utilized in a two-step cell labeling strategy. First, cells are metabolically labeled with an azide-modified precursor, which is incorporated into cellular biomolecules. Subsequently, a fluorescent probe, generated in situ or pre-conjugated with DACN, is introduced and covalently attaches to the azide-modified targets via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This method allows for the specific and bright fluorescent labeling of various cellular components for visualization by microscopy.

Principle of the Method

The cell labeling strategy is based on the bioorthogonal reaction between an azide (B81097) and a cyclononyne.

-

Metabolic Labeling: Cells are incubated with a peracetylated azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar and incorporates it into cell surface glycans, displaying the azide group on the exterior of the cell.

-

Click Reaction: A fluorescent dye containing a compatible reactive group is conjugated to this compound. For the purpose of this protocol, we will assume the use of an azide-reactive coumarin (B35378) dye. The DACN-coumarin conjugate is then added to the azide-labeled cells. The strained cyclononyne ring of DACN reacts specifically and spontaneously with the azide groups on the cell surface, forming a stable triazole linkage and fluorescently labeling the cells.

Required Materials

-

This compound

-

Azide-reactive fluorescent dye (e.g., Azido-Coumarin)

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Cell imaging dishes or plates with glass bottoms

-

Fluorescence microscope with appropriate filter sets for the chosen dye

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz

This protocol describes the incorporation of azide groups onto the cell surface glycans.

-

Cell Seeding: Seed the desired cell line onto glass-bottom imaging dishes. Allow the cells to adhere and grow to 50-70% confluency.

-

Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

-

Metabolic Labeling: To the complete culture medium, add the Ac4ManNAz stock solution to a final concentration of 10-50 µM. For initial experiments, a concentration of 25 µM is recommended. To minimize potential physiological effects, lower concentrations (e.g., 10 µM) can be tested.[1][2]

-

Incubation: Gently swirl the dish to mix and incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Washing: After incubation, gently aspirate the medium and wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click reaction.

Protocol 2: Fluorescent Labeling using DACN-Coumarin Conjugate

This protocol outlines the click reaction between the azide-labeled cells and a DACN-functionalized fluorescent dye.

-

Preparation of DACN-Coumarin Labeling Solution: Prepare a 1-10 mM stock solution of a pre-conjugated DACN-coumarin probe in DMSO. Dilute the stock solution in serum-free culture medium or PBS to a final working concentration of 5-20 µM. The optimal concentration should be determined experimentally.

-

Labeling Reaction: Add the DACN-coumarin labeling solution to the azide-labeled cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. Incubation times as short as 10 minutes may be sufficient for detectable labeling.[3]

-

Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

-

Imaging: The cells are now ready for imaging. Add fresh culture medium or PBS to the dish and proceed to fluorescence microscopy.

Data Presentation

The following tables summarize representative quantitative data for cell labeling using cyclononyne-based SPAAC reactions. This data is based on published results for similar reagents and should be used as a guideline for expected performance.

Table 1: Metabolic Labeling and Cytotoxicity

| Parameter | Cell Line | Reagent | Concentration | Incubation Time | Viability | Notes |

| Metabolic Labeling | Jurkat | Ac4ManNAz | 25 µM | 1-3 days | >95% | Efficient labeling of cell surface glycans.[4] |

| Cytotoxicity | A549 | Ac4ManNAz | 10 µM | 3 days | >95% | Minimal effects on cellular functions.[1][2] |

| Cytotoxicity | A549 | Ac4ManNAz | 50 µM | 3 days | ~80% | Reduction in some cellular functions observed.[1] |

| Cyclooctyne Probe | Jurkat | DIFO-biotin | 10 nM - 100 µM | 1 hour | No toxicity | No observed cytotoxicity at all concentrations tested.[4] |

Table 2: Labeling Efficiency and Photostability

| Parameter | Probe Type | Reaction Time | Labeling Efficiency | Fluorophore | Photostability | Notes |

| Labeling Efficiency | DIFO-biotin | 1 hour | 20-fold greater than other probes | - | - | High labeling efficiency on Jurkat cells.[4] |

| Labeling Efficiency | Coumarin-cyclooctyne | 10 minutes | Substantial labeling | Coumarin | Good | Rapid labeling of intracellular proteins.[3] |

| Photostability | Coumarin | - | - | Coumarin | High | Generally resistant to photobleaching.[5] |

| Photostability | Ru(II)-Coumarin Complex | 100 scans | Retained 90% fluorescence | Coumarin | Excellent | Significantly better than DiI. |

Visualizations

Signaling Pathway and Logical Relationships

The core of this cell labeling protocol is the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The following diagram illustrates this bioorthogonal chemical reaction.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflow

The following diagram outlines the complete experimental workflow for cell labeling with this compound.

Caption: Experimental workflow for cell labeling.

References

- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Live-Cell Imaging with Viscosity-Sensitive Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The viscosity of the intracellular environment is a critical parameter that influences a wide range of cellular processes, including protein folding, diffusion of molecules, and signal transduction. Alterations in cellular viscosity have been linked to various pathological conditions, such as neurodegenerative diseases and cancer. Fluorescent molecular rotors are a class of probes designed to measure microviscosity in living cells. These probes exhibit fluorescence characteristics that are dependent on the viscosity of their immediate surroundings, providing a powerful tool for real-time monitoring of this crucial cellular parameter.

This document provides detailed application notes and protocols for the use of viscosity-sensitive fluorescent probes in live-cell imaging. While the specific probe "DACN(Ms) hydrochloride" could not be identified, the following information is broadly applicable to the class of fluorescent molecular rotors commonly used for this purpose.

Principle of Viscosity-Sensitive Fluorescent Probes

Fluorescent molecular rotors typically consist of a fluorophore with a component that can rotate. In low-viscosity environments, this intramolecular rotation is rapid and provides a non-radiative pathway for the decay of the excited state, resulting in low fluorescence quantum yield and a short fluorescence lifetime. As the viscosity of the surrounding medium increases, the intramolecular rotation is hindered, which closes the non-radiative decay channel. This leads to an increase in fluorescence intensity and a longer fluorescence lifetime. By measuring these changes in fluorescence, the local microviscosity can be quantified.

Data Presentation: Quantitative Parameters for Live-Cell Viscosity Imaging

The optimal concentration and incubation time for a given fluorescent molecular rotor can vary depending on the specific probe, cell type, and experimental conditions. The following table summarizes typical concentration ranges and incubation times for various classes of viscosity-sensitive probes reported in the literature.

| Probe Class | Typical Concentration Range | Typical Incubation Time | Target Organelle(s) |

| BODIPY-based rotors | 1 - 10 µM | 15 - 60 minutes | Cytosol, Mitochondria, Lipid Droplets |

| Cyanine-based rotors | 0.5 - 5 µM | 10 - 30 minutes | Mitochondria, Lysosomes |

| DCVJ and derivatives | 1 - 20 µM | 30 - 120 minutes | Cytosol, Plasma Membrane |

Note: It is crucial to optimize the probe concentration and incubation time for each specific cell line and experimental setup to achieve optimal signal-to-noise ratio while minimizing potential cytotoxicity.

Experimental Protocols

General Protocol for Live-Cell Imaging of Microviscosity

This protocol provides a general guideline for staining live cells with a viscosity-sensitive fluorescent probe and subsequent imaging.

Materials:

-

Viscosity-sensitive fluorescent probe

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Live-cell imaging system (e.g., confocal microscope with environmental chamber)

-

Cells cultured on appropriate imaging dishes or plates (e.g., glass-bottom dishes)

Procedure:

-

Probe Preparation:

-

Prepare a stock solution of the fluorescent molecular rotor in high-quality, anhydrous DMSO. Typical stock concentrations range from 1 to 10 mM.

-

Vortex the solution to ensure the probe is fully dissolved.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

Seed cells on a glass-bottom imaging dish or plate at an appropriate density to reach 50-70% confluency on the day of the experiment.

-

Culture the cells in a suitable incubator (e.g., 37°C, 5% CO2) until they are ready for staining.

-

-

Staining:

-

On the day of the experiment, prepare a fresh working solution of the probe by diluting the stock solution in pre-warmed cell culture medium or an appropriate imaging buffer (e.g., HBSS). The final concentration should be optimized within the ranges suggested in the table above.

-

Remove the culture medium from the cells and wash them once with pre-warmed PBS or HBSS.

-

Add the probe-containing medium or buffer to the cells.

-

Incubate the cells for the optimized duration (typically 15-60 minutes) in the incubator, protected from light.

-

-

Washing (Optional but Recommended):

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.

-

Add fresh, pre-warmed imaging buffer to the cells for imaging.

-

-

Live-Cell Imaging:

-

Transfer the imaging dish to the live-cell imaging system equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Allow the cells to equilibrate on the microscope stage for a few minutes.

-

Acquire images using the appropriate excitation and emission wavelengths for the specific probe.

-

For quantitative analysis, it is recommended to use fluorescence lifetime imaging microscopy (FLIM) or ratiometric imaging, as these methods are less susceptible to artifacts from variations in probe concentration and excitation intensity.

-

Mandatory Visualizations

Caption: Experimental workflow for live-cell viscosity imaging.

Caption: Mechanism of viscosity-sensitive molecular rotors.

Application Notes and Protocols for the Use of DACN(Ms) Hydrochloride with Azide-Modified Proteins

For Researchers, Scientists, and Drug Development Professionals